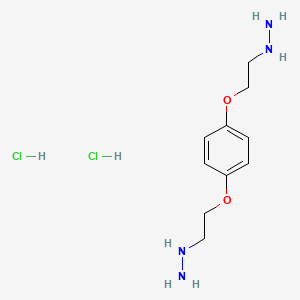
Hydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride is a chemical compound with the molecular formula C10-H18-N4-O2.2Cl-H and a molecular weight of 299.24 . This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
The preparation of Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride involves synthetic routes that typically include the reaction of hydrazine derivatives with p-phenylenebis(oxyethylene) compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction parameters to produce the compound efficiently.
化学反応の分析
Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified hydrazine derivatives and other related compounds.
科学的研究の応用
Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes and as a precursor for the synthesis of other compounds . In biology, it has been studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, research has explored its potential therapeutic applications, although its toxicity limits its use. In industry, it is used in the production of polymers, pharmaceuticals, and other chemical products .
作用機序
The mechanism of action of Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride involves its interaction with molecular targets and pathways within cells. It can act as a reducing agent, participating in redox reactions that alter the oxidation state of other molecules . This compound may also interact with enzymes and other proteins, affecting their activity and function. The specific pathways involved depend on the context of its use and the biological systems being studied.
類似化合物との比較
Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride can be compared with other hydrazine derivatives, such as monomethylhydrazine and 1,1-dimethylhydrazine (unsymmetrical dimethylhydrazine) . These compounds share similar chemical properties but differ in their specific structures and applications. For example, monomethylhydrazine is commonly used as a rocket propellant, while 1,1-dimethylhydrazine is used in various industrial processes. The unique structure of Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride gives it distinct properties and applications compared to these related compounds .
特性
CAS番号 |
13104-70-6 |
|---|---|
分子式 |
C10H20Cl2N4O2 |
分子量 |
299.19 g/mol |
IUPAC名 |
2-[4-(2-hydrazinylethoxy)phenoxy]ethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C10H18N4O2.2ClH/c11-13-5-7-15-9-1-2-10(4-3-9)16-8-6-14-12;;/h1-4,13-14H,5-8,11-12H2;2*1H |
InChIキー |
PEZGQGLJSVCOSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCCNN)OCCNN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


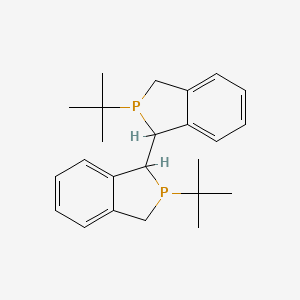
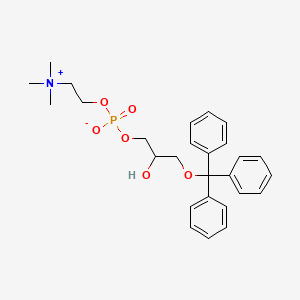
![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B12293597.png)
![(9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12293606.png)
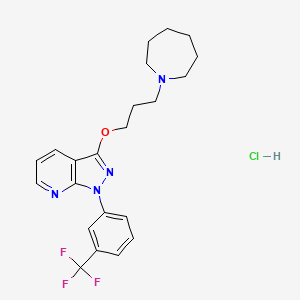
![(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B12293619.png)
![4-[(3E)-3-hydroxyiminobutyl]phenol](/img/structure/B12293622.png)
![Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester](/img/structure/B12293625.png)
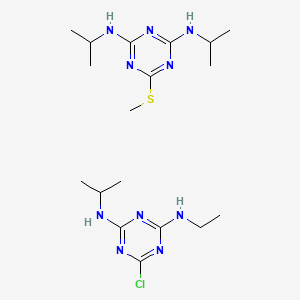
![2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12293628.png)
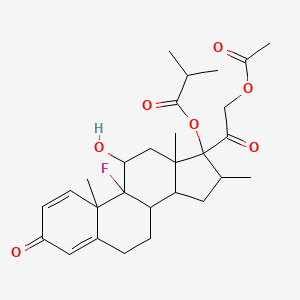
![2-[[4-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12293656.png)
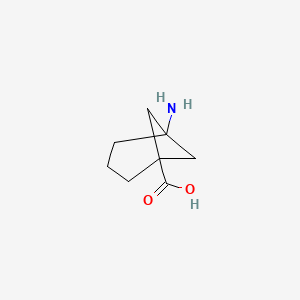
![(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)
